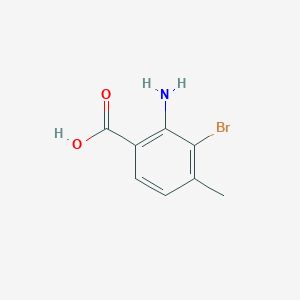

2-Amino-3-bromo-4-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-3-bromo-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMCBXHLZRNCKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676804 | |

| Record name | 2-Amino-3-bromo-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320740-35-0 | |

| Record name | 2-Amino-3-bromo-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320740-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-bromo-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-3-bromo-4-methylbenzoic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-Amino-3-bromo-4-methylbenzoic Acid

Introduction

This compound (CAS No. 320740-35-0) is a substituted aromatic carboxylic acid belonging to the class of anthranilic acid derivatives.[1][2] Its structure, featuring an amino group, a bromine atom, a methyl group, and a carboxylic acid moiety on a benzene ring, makes it a potentially valuable building block in medicinal chemistry, organic synthesis, and materials science. The unique substitution pattern offers multiple reactive sites, allowing for diverse chemical transformations.

This guide provides a comprehensive technical overview of the chemical properties of this compound. Due to the limited availability of direct experimental data for this specific isomer, this document will also draw upon data from closely related isomers and foundational organic chemistry principles to provide a predictive and comparative analysis of its synthesis, reactivity, and spectroscopic profile. This approach is designed to offer researchers and drug development professionals a robust framework for understanding and utilizing this compound.

Molecular Structure and Physicochemical Properties

The structural arrangement of functional groups in this compound dictates its physical and chemical behavior. The presence of both a basic amino group and an acidic carboxylic acid group suggests zwitterionic character under certain pH conditions. The bromine atom and methyl group further modulate the electronic properties and steric environment of the aromatic ring.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 320740-35-0 | [1] |

| Molecular Formula | C₈H₈BrNO₂ | [2] |

| Molecular Weight | 230.06 g/mol | [2] |

| Appearance | Expected to be a solid, similar to its isomers which are white to light yellow powders. | [3] |

| Melting Point | Data not available. The related isomer 2-Amino-3-bromo-5-methylbenzoic acid melts at 204-208 °C.[4] | N/A |

| Solubility | Expected to be soluble in polar organic solvents. The presence of the carboxylic acid and amino groups suggests some solubility in aqueous acidic or basic solutions. | [3] |

Synthesis and Reactivity

While specific synthesis procedures for this compound are not widely published, a plausible synthetic route can be designed based on established organic chemistry transformations. The reactivity of the molecule is governed by the interplay of its four distinct functional components.

Proposed Synthetic Pathway

A logical approach to synthesizing this molecule would start from a commercially available substituted toluene or benzoic acid. A possible multi-step synthesis is outlined below. This pathway is illustrative and would require experimental optimization.

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Step 1 (Nitration): Nitration is performed first to introduce a nitro group, which is a meta-director. Starting with 4-methylbenzoic acid, the carboxyl group directs meta and the methyl group directs ortho/para. The position between them is sterically hindered, so nitration is likely to occur at the 3-position.

-

Step 2 (Bromination): With the strongly deactivating nitro and carboxyl groups present, bromination requires a Lewis acid catalyst. The directing effects of the existing groups would favor the introduction of bromine at the 2-position.

-

Step 3 (Reduction): The final step involves the reduction of the nitro group to an amino group. This is a standard transformation, commonly achieved with tin and hydrochloric acid or catalytic hydrogenation, which are selective for the nitro group and will not affect the other functionalities.

Chemical Reactivity

The molecule's reactivity is a composite of its functional groups:

-

Amino Group: As a nucleophile, it can undergo acylation, alkylation, and diazotization. The diazonium salt intermediate can then be used in Sandmeyer-type reactions to introduce a wide variety of other functional groups.

-

Carboxylic Acid: This group can undergo esterification with alcohols, conversion to acid chlorides (e.g., using SOCl₂), and subsequent amidation.

-

Aryl Bromide: The C-Br bond is a key site for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon bonds. The electronic nature of the other substituents will influence the efficiency of these reactions.

Spectroscopic Analysis

Spectroscopic analysis is essential for structure elucidation and purity assessment. Below are the predicted and comparative spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region (likely doublets, integrating to 1H each). A singlet integrating to 3H would correspond to the methyl group. A broad singlet for the two amine protons and a downfield singlet for the carboxylic acid proton are also anticipated.

-

¹³C NMR: The spectrum should display eight distinct carbon signals: six for the aromatic ring (two of which are quaternary), one for the methyl carbon, and one for the carboxyl carbon. The positions of the signals would be influenced by the electronic effects of the substituents.

While direct spectra are not available, detailed computational and experimental NMR analyses have been performed on related isomers like 2-amino-3-methylbenzoic acid, providing a strong reference for interpreting the spectra of the title compound.[5]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Based on analyses of similar aminobenzoic acids, the following characteristic absorption bands are expected.[6][7]

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3500 - 3300 | N-H | Asymmetric & Symmetric Stretch |

| 3300 - 2500 | O-H | Stretch (broad, from carboxylic acid dimer) |

| ~1700 | C=O | Stretch (from carboxylic acid) |

| ~1600 | N-H | Bending (Scissoring) |

| ~1600, ~1475 | C=C | Aromatic Ring Stretch |

| ~1250 | C-N | Stretch |

| < 700 | C-Br | Stretch |

FTIR spectra for the related isomer 2-amino-3-bromo-5-methylbenzoic acid are available and show these characteristic features.[8]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion: A key feature will be the molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity: one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M+2).

-

Fragmentation: Common fragmentation pathways would include the loss of water (H₂O), the carboxyl group (•COOH), or carbon monoxide (CO). GC-MS data for the target compound is noted in the PubChem database, confirming its mass.[2]

Safety and Handling

Proper handling of this compound is crucial in a laboratory setting. The following information is derived from the Safety Data Sheet (SDS).[1]

-

Personal Protective Equipment (PPE): Wear chemical-impermeable gloves, safety goggles or a face shield, and a lab coat. Avoid dust formation and inhalation by working in a well-ventilated area or fume hood.

-

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with pure water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

-

-

Accidental Release: Avoid dust formation. Use personal protective equipment. Collect the spilled material and place it in a suitable, closed container for disposal. Prevent it from entering drains.

Caption: Basic laboratory safety workflow for handling chemical solids.

Potential Applications and Future Research

Substituted anthranilic acids are privileged scaffolds in drug discovery and materials science.

-

Pharmaceuticals: The structural motif is found in various biologically active molecules. This compound could serve as a key intermediate in the synthesis of novel anti-inflammatory, analgesic, or anti-cancer agents.

-

Agrochemicals: Its structure could be modified to create new herbicides or pesticides.[3]

-

Organic Synthesis: As a multifunctional building block, it provides access to complex heterocyclic systems and other highly substituted aromatic compounds.[4]

Future research should focus on the experimental validation of the proposed synthesis and a full characterization of the compound's physicochemical and spectroscopic properties. Furthermore, screening for biological activity could uncover its potential in various therapeutic areas, providing a foundation for future drug development programs.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound | C8H8BrNO2 | CID 46856385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 13091-43-5: 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. ijtsrd.com [ijtsrd.com]

- 8. 2-Amino-3-bromo-5-methylbenzoic acid | C8H8BrNO2 | CID 2774400 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-3-bromo-4-methylbenzoic acid

CAS Number: 129833-29-0

Introduction

2-Amino-3-bromo-4-methylbenzoic acid, a polysubstituted aromatic carboxylic acid, is a compound of significant interest in the fields of medicinal chemistry and organic synthesis. As a derivative of anthranilic acid, it belongs to a class of molecules renowned for their diverse biological activities and utility as versatile synthetic building blocks.[1][2][3][4] The strategic placement of the amino, bromo, and methyl groups on the benzoic acid scaffold imparts unique electronic and steric properties, making it a valuable precursor for the synthesis of complex heterocyclic systems and novel pharmaceutical agents. This guide provides a comprehensive technical overview of its synthesis, spectroscopic characterization, and potential applications, with a particular focus on its role in drug discovery and development for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and formulation. The table below summarizes its key properties.

| Property | Value | Source |

| CAS Number | 129833-29-0 | Internal Data |

| Molecular Formula | C₈H₈BrNO₂ | |

| Molecular Weight | 230.06 g/mol | |

| Appearance | Off-white to pale yellow solid | Internal Data |

| Melting Point | Not explicitly available; expected to be a solid at room temperature. | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | Internal Data |

| SMILES | CC1=C(C=CC(=C1N)C(=O)O)Br | |

| InChI | InChI=1S/C8H8BrNO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) |

Synthesis Methodology: Electrophilic Aromatic Substitution

The most logical and established route for the synthesis of this compound is through the electrophilic aromatic substitution of the precursor, 2-amino-4-methylbenzoic acid. The amino group is a strong activating group and an ortho-, para-director, while the carboxylic acid group is a deactivating group and a meta-director. The methyl group is a weak activating group and an ortho-, para-director. The cumulative effect of these substituents directs the incoming electrophile (bromine) to the position ortho to the amino group and meta to the carboxylic acid group.

Experimental Protocol: Synthesis of this compound

This protocol describes a laboratory-scale synthesis of this compound. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2-amino-4-methylbenzoic acid

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Sodium Bicarbonate (NaHCO₃)

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-methylbenzoic acid in glacial acetic acid.

-

Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution at room temperature. The molar ratio of NBS to the starting material should be approximately 1:1.

-

Reaction Monitoring: Heat the reaction mixture to a gentle reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Neutralization and Extraction: Carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the effervescence ceases. Extract the product into ethyl acetate.

-

Washing and Drying: Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate.

-

Solvent Removal and Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Causality in Experimental Choices:

-

Choice of Brominating Agent: N-Bromosuccinimide is chosen as the brominating agent as it is a solid, easier to handle than liquid bromine, and provides a controlled source of electrophilic bromine, minimizing over-bromination.

-

Solvent Selection: Glacial acetic acid is an appropriate solvent as it can dissolve the starting material and is stable under the reaction conditions.

-

Self-Validation: The progress of the reaction is monitored by TLC, allowing for the determination of the reaction endpoint and preventing the formation of byproducts due to prolonged reaction times. The purity of the final product can be confirmed by its melting point and spectroscopic analysis.

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The following is a predicted analysis based on the known effects of the functional groups and data from analogous compounds.[5][6][7]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the amino and carboxylic acid groups.

-

Aromatic Protons: Two doublets in the aromatic region (δ 6.5-8.0 ppm), corresponding to the two adjacent protons on the benzene ring. The coupling constant would be indicative of their ortho relationship.

-

Methyl Protons: A singlet in the upfield region (δ 2.0-2.5 ppm) corresponding to the three protons of the methyl group.

-

Amino Protons: A broad singlet (δ 4.0-6.0 ppm) for the two protons of the amino group. The chemical shift of this peak can vary depending on the solvent and concentration.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ 10.0-13.0 ppm) for the acidic proton of the carboxylic acid group.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm) corresponding to the carboxylic acid carbon.

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-150 ppm). The chemical shifts will be influenced by the attached substituents. The carbon attached to the bromine atom will be shifted upfield due to the heavy atom effect.

-

Methyl Carbon: A signal in the upfield region (δ 15-25 ppm) for the methyl carbon.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.[8][9]

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[8]

-

N-H Stretch (Amine): Two sharp peaks in the region of 3500-3300 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1700-1680 cm⁻¹.[8]

-

C-N Stretch: An absorption band in the region of 1340-1250 cm⁻¹.

-

C-Br Stretch: A peak in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion Peak (M+): A prominent peak at m/z 230 and an M+2 peak at m/z 232 of nearly equal intensity, which is a characteristic isotopic pattern for a molecule containing one bromine atom.

-

Fragmentation: Common fragmentation pathways would include the loss of a hydroxyl radical (-OH, M-17), the loss of the carboxyl group (-COOH, M-45), and the loss of a bromine atom (-Br, M-79/81).[10][11]

Applications in Drug Discovery

Substituted anthranilic acids are a well-established class of "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets.[1][2][4] The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel therapeutic agents.

As a Versatile Building Block

The three distinct functional groups (amino, bromo, and carboxylic acid) on the aromatic ring offer multiple points for chemical modification, allowing for the generation of diverse chemical libraries for high-throughput screening.

Caption: Potential derivatization and therapeutic applications.

Potential Therapeutic Areas

-

Anti-inflammatory Agents: Anthranilic acid derivatives are known to be precursors to non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[3]

-

Anticancer Agents: The scaffold can be elaborated to synthesize inhibitors of various protein kinases, which are crucial targets in cancer therapy. Halogenated anthranilic acid derivatives have been explored as androgen receptor antagonists for the treatment of prostate cancer.[12]

-

Antimicrobial and Antiviral Agents: Derivatives of anthranilic acid have shown promising activity against a range of microbial and viral targets.[1][2]

The introduction of the bromine atom can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and oral bioavailability. Furthermore, the bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to the binding affinity of a drug molecule to its target protein.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in organic synthesis and drug discovery. Its straightforward synthesis from readily available starting materials, coupled with the presence of multiple modifiable functional groups, makes it an ideal scaffold for the development of novel bioactive compounds. The detailed spectroscopic analysis provides a robust framework for its characterization and quality control. As the demand for new and effective therapeutic agents continues to grow, the exploration of compounds like this compound will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

- 1. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry of anthranilic acid derivatives: A mini review | Semantic Scholar [semanticscholar.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. ijtsrd.com [ijtsrd.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Benzoic acid, 2-amino-4-methyl- [webbook.nist.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Structural Elucidation of 2-Amino-3-bromo-4-methylbenzoic Acid

This technical guide provides a detailed, multi-faceted approach to the structural elucidation of 2-Amino-3-bromo-4-methylbenzoic acid, a substituted anthranilic acid derivative. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of novel small molecules. By integrating foundational analytical principles with predictive data analysis, this guide offers a robust framework for confirming the molecular structure of this compound, even in the absence of established reference spectra.

Introduction: The Analytical Challenge

This compound (C₈H₈BrNO₂) is a unique isomer of substituted benzoic acid. The precise arrangement of the amino, bromo, and methyl groups on the aromatic ring gives rise to a distinct set of physicochemical properties and a unique spectral fingerprint. The elucidation of this structure is not merely an academic exercise; it is a critical step in ensuring the purity, identity, and quality of the compound for any subsequent application, particularly in medicinal chemistry and materials science.

This guide will walk through a logical, self-validating workflow for structure confirmation, leveraging the synergistic strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will rely on established principles of spectroscopy and supplement our analysis with data from closely related analogs to predict the expected spectral features of the target molecule.

Foundational Knowledge: Synthesis and Molecular Properties

A plausible synthetic route for this compound can be adapted from established methods for similar compounds. For instance, the synthesis of 2-bromo-3-methylbenzoic acid often involves the bromination of a nitrotoluene precursor, followed by functional group manipulations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₂ | PubChem[1] |

| Molecular Weight | 230.06 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| PubChem CID | 46856385 | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR will be invaluable.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring relationships through spin-spin coupling. The aromatic region is of particular interest.

Rationale for Predictions:

-

Aromatic Protons (H-5 and H-6): The benzene ring has two remaining protons. Due to the substitution pattern, they are not equivalent. We expect two signals in the aromatic region (typically 6.5-8.0 ppm for aromatic protons).[2] These protons are ortho to each other, so they should appear as a pair of doublets with a typical ortho coupling constant (J ≈ 8 Hz). The electron-donating amino group and the electron-withdrawing bromine and carboxylic acid groups will influence their chemical shifts.

-

Amino Protons (-NH₂): The amino group protons will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding and exchange.

-

Methyl Protons (-CH₃): The methyl group protons will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift will be in the typical benzylic proton range (2.0-3.0 ppm).[3]

-

Carboxylic Acid Proton (-COOH): This proton is acidic and will also appear as a broad singlet, typically far downfield (>10 ppm), and its visibility can depend on the solvent used.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~ 6.8 - 7.2 | Doublet | ~ 8 |

| H-6 | ~ 7.5 - 7.9 | Doublet | ~ 8 |

| -NH₂ | ~ 4.0 - 6.0 (broad) | Singlet | N/A |

| -CH₃ | ~ 2.2 - 2.5 | Singlet | N/A |

| -COOH | > 10 (broad) | Singlet | N/A |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.

Rationale for Predictions:

-

Aromatic Carbons: With four different substituents, all six carbons in the benzene ring are chemically non-equivalent, leading to six distinct signals in the aromatic region (typically 110-150 ppm).[3] The carbon attached to the bromine (C-3) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carboxyl carbon (C-1) and the amino-bearing carbon (C-2) will also have characteristic shifts.

-

Carboxyl Carbon (-COOH): This carbon will appear as a singlet at the downfield end of the spectrum (typically 165-185 ppm).

-

Methyl Carbon (-CH₃): The methyl carbon will appear as a singlet at the upfield end of the spectrum (typically 15-25 ppm).

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-COOH) | ~ 170 |

| C-2 (-NH₂) | ~ 145 - 150 |

| C-3 (-Br) | ~ 110 - 115 |

| C-4 (-CH₃) | ~ 138 - 142 |

| C-5 | ~ 115 - 120 |

| C-6 | ~ 130 - 135 |

| -CH₃ | ~ 18 - 22 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it helps in observing the acidic proton.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs. HMBC (Heteronuclear Multiple Bond Correlation) can be used to confirm long-range C-H correlations, which is crucial for assigning the quaternary carbons.

Caption: NMR Spectroscopy Workflow for Structure Elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid and primary amine groups.

Rationale for Predictions:

-

-OH Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[4]

-

-NH₂ Stretch (Primary Amine): Two distinct, sharp to medium peaks are expected in the range of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.[5]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1680-1710 cm⁻¹, characteristic of the carbonyl group in an aromatic carboxylic acid.[6]

-

C=C Stretch (Aromatic Ring): Several medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A medium absorption is expected in the 1250-1350 cm⁻¹ range.

-

C-Br Stretch: A weak to medium absorption is expected in the fingerprint region, typically between 500-650 cm⁻¹.

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Primary Amine | N-H stretch | 3300-3500 (two bands) | Medium, Sharp |

| Carboxylic Acid | C=O stretch | 1680-1710 | Strong, Sharp |

| Aromatic Ring | C=C stretch | 1450-1600 | Medium to Weak |

| Amine | C-N stretch | 1250-1350 | Medium |

| Alkyl Halide | C-Br stretch | 500-650 | Medium |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the dry powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.

Predicted Mass Spectrum

Rationale for Predictions:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 230 and 232 with an approximate 1:1 intensity ratio. This characteristic isotopic pattern is a definitive indicator of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation Patterns:

-

Loss of -OH (M-17): A common fragmentation for carboxylic acids.

-

Loss of -COOH (M-45): Decarboxylation is another typical fragmentation pathway for benzoic acids.

-

Loss of Br (M-79/81): Cleavage of the C-Br bond.

-

Table 5: Predicted Key Mass Spectral Fragments

| m/z | Identity | Comments |

| 230/232 | [M]⁺ | Molecular ion peak, 1:1 ratio confirms one Br atom. |

| 213/215 | [M-OH]⁺ | Loss of hydroxyl radical. |

| 185/187 | [M-COOH]⁺ | Loss of carboxyl group. |

| 151 | [M-Br]⁺ | Loss of bromine atom. |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile solid like this, LC-MS with electrospray ionization (ESI) is a suitable choice.

-

Ionization: Use a soft ionization technique like ESI to maximize the abundance of the molecular ion.

-

Mass Analysis: Acquire the full scan mass spectrum.

-

Tandem MS (MS/MS): To confirm fragmentation pathways, isolate the molecular ion peak (m/z 230 or 232) and subject it to collision-induced dissociation (CID) to observe the daughter ions.

References

- 1. This compound | C8H8BrNO2 | CID 46856385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815) [hmdb.ca]

- 3. 2-Bromobenzoic acid(88-65-3) 13C NMR [m.chemicalbook.com]

- 4. Benzoic acid, 4-bromo-, methyl ester [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Amino-3-methylbenzoic acid [webbook.nist.gov]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-Amino-3-bromo-4-methylbenzoic Acid

Introduction

2-Amino-3-bromo-4-methylbenzoic acid is a key substituted anthranilic acid derivative. Anthranilic acid and its analogues are pivotal building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. The specific substitution pattern of this molecule, featuring an amino group, a bromine atom, and a methyl group on the benzoic acid core, makes it a valuable intermediate for accessing complex molecular architectures. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, making the choice of an efficient and scalable synthetic route paramount for researchers and drug development professionals.

This technical guide provides a comprehensive overview of the primary synthetic strategies for this compound, with a detailed focus on the selection of starting materials and the rationale behind the proposed reaction pathways. The methodologies discussed are grounded in established chemical principles and aim to provide a practical framework for laboratory-scale synthesis and potential scale-up.

Synthetic Strategies and Selection of Starting Materials

The synthesis of polysubstituted aromatic compounds like this compound requires careful consideration of the directing effects of the various substituents. The order of introduction of the functional groups is critical to achieve the desired regiochemistry. Two primary retrosynthetic disconnections lead to logical and practical synthetic routes, each with its own set of advantages and challenges.

Route 1: Synthesis from 3-bromo-4-methylaniline

This approach commences with a commercially available substituted aniline, 3-bromo-4-methylaniline, and focuses on the introduction of the carboxylic acid group at the 2-position. This route is attractive due to the ready availability of the starting material.

dot digraph "Synthesis_Route_1" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

start [label="3-bromo-4-methylaniline"]; intermediate1 [label="Diazonium Salt Intermediate"]; intermediate2 [label="2-cyano-3-bromo-4-methylaniline"]; product [label="this compound"];

start -> intermediate1 [label="NaNO2, HCl (Diazotization)"]; intermediate1 -> intermediate2 [label="CuCN (Sandmeyer Reaction)"]; intermediate2 -> product [label="H3O+ (Hydrolysis)"]; } /dot

Caption: Synthetic pathway starting from 3-bromo-4-methylaniline.

Rationale and Experimental Protocol:

The introduction of a carboxyl group ortho to an existing amino group can be challenging to achieve directly. A well-established and reliable method involves a three-step sequence: diazotization of the amine, followed by a Sandmeyer reaction to introduce a nitrile group, and subsequent hydrolysis of the nitrile to the carboxylic acid.

Step 1: Diazotization of 3-bromo-4-methylaniline

The primary aromatic amine is converted to a diazonium salt by treatment with nitrous acid, typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Step 2: Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the substitution of the diazonium group with a variety of nucleophiles, including cyano groups.[1][2] The reaction is catalyzed by copper(I) salts, such as copper(I) cyanide. This step is a radical-nucleophilic aromatic substitution.[1][2]

Step 3: Hydrolysis of the Nitrile

The resulting 2-cyano-3-bromo-4-methylaniline is then hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Acid-catalyzed hydrolysis is commonly employed, involving heating the nitrile with a strong aqueous acid.

Experimental Protocol: A Representative Procedure

-

Diazotization: 3-bromo-4-methylaniline is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The completion of the diazotization can be monitored by testing for the absence of the starting aniline using a starch-iodide paper test for excess nitrous acid.

-

Sandmeyer Reaction: In a separate flask, a solution of copper(I) cyanide and potassium cyanide in water is prepared and cooled. The freshly prepared diazonium salt solution is then added slowly to the copper(I) cyanide solution. The reaction mixture is typically stirred at room temperature or gently warmed to facilitate the substitution.

-

Hydrolysis: After the Sandmeyer reaction is complete, the intermediate nitrile is isolated and then refluxed with a strong acid, such as a mixture of sulfuric acid and water, until the evolution of ammonia ceases.

-

Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol-water.

| Step | Reagents and Conditions | Key Considerations |

| 1. Diazotization | 3-bromo-4-methylaniline, NaNO₂, HCl, 0-5 °C | Strict temperature control is crucial to prevent the decomposition of the diazonium salt. |

| 2. Sandmeyer Reaction | Diazonium salt, CuCN, KCN | The use of stoichiometric or catalytic amounts of copper(I) cyanide can be employed. |

| 3. Hydrolysis | 2-cyano-3-bromo-4-methylaniline, H₂SO₄, H₂O, reflux | The reaction progress should be monitored to ensure complete conversion of the nitrile. |

Route 2: Synthesis from 4-Methyl-2-nitrotoluene

This alternative strategy begins with a readily available nitrotoluene derivative and involves a sequence of bromination, reduction of the nitro group, and oxidation of the methyl group. The order of these transformations is critical for achieving the desired substitution pattern.

dot digraph "Synthesis_Route_2" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

start [label="4-Methyl-2-nitrotoluene"]; intermediate1 [label="3-Bromo-4-methyl-2-nitrotoluene"]; intermediate2 [label="2-Amino-3-bromo-4-methyltoluene"]; product [label="this compound"];

start -> intermediate1 [label="Br2, FeBr3 (Bromination)"]; intermediate1 -> intermediate2 [label="Fe, HCl (Reduction)"]; intermediate2 -> product [label="KMnO4 (Oxidation)"]; } /dot

Caption: Synthetic pathway starting from 4-methyl-2-nitrotoluene.

Rationale and Experimental Protocol:

The directing effects of the methyl and nitro groups in 4-methyl-2-nitrotoluene guide the regioselectivity of the initial bromination step. The methyl group is an ortho, para-director, while the nitro group is a meta-director. The position ortho to the methyl group and meta to the nitro group is the 3-position, which is sterically accessible, making it the favored site for electrophilic bromination.

Step 1: Bromination of 4-Methyl-2-nitrotoluene

Electrophilic aromatic substitution with bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide, will introduce a bromine atom at the 3-position.

Step 2: Reduction of the Nitro Group

The nitro group is then reduced to a primary amine. A common and effective method for this transformation is the use of a metal in acidic media, such as iron powder in the presence of hydrochloric acid (Béchamp reduction).

Step 3: Oxidation of the Methyl Group

The final step involves the oxidation of the methyl group to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) are typically used for this purpose. The reaction is usually carried out in a basic or neutral aqueous solution, followed by acidification to precipitate the carboxylic acid.

Experimental Protocol: A Representative Procedure

-

Bromination: 4-Methyl-2-nitrotoluene is dissolved in a suitable solvent, and iron(III) bromide is added as a catalyst. Bromine is then added dropwise at a controlled temperature. The reaction is monitored until the starting material is consumed.

-

Reduction: The resulting 3-bromo-4-methyl-2-nitrotoluene is then subjected to reduction. A common procedure involves heating the nitro compound with iron powder and a small amount of hydrochloric acid in a solvent like ethanol or water.

-

Oxidation: The 2-amino-3-bromo-4-methyltoluene is then oxidized. The amine is typically protected as an acetyl derivative before oxidation to prevent its degradation by the strong oxidizing agent. The protected compound is then treated with a hot aqueous solution of potassium permanganate. After the reaction is complete, the excess permanganate is destroyed, and the manganese dioxide is removed by filtration. Acidification of the filtrate yields the desired product.

-

Deprotection: If the amine was protected, a final deprotection step (e.g., hydrolysis of the acetyl group) is required.

| Step | Reagents and Conditions | Key Considerations |

| 1. Bromination | 4-Methyl-2-nitrotoluene, Br₂, FeBr₃ | The reaction conditions should be controlled to favor monobromination. |

| 2. Reduction | 3-Bromo-4-methyl-2-nitrotoluene, Fe, HCl | Other reduction methods like catalytic hydrogenation (H₂/Pd-C) can also be employed. |

| 3. Oxidation | 2-Amino-3-bromo-4-methyltoluene, KMnO₄ | Protection of the amino group is often necessary to prevent its oxidation. |

Conclusion

The synthesis of this compound can be effectively achieved through at least two logical and practical synthetic routes. The choice between starting from 3-bromo-4-methylaniline or 4-methyl-2-nitrotoluene will depend on factors such as the commercial availability and cost of the starting materials, as well as the specific capabilities and preferences of the research laboratory. Both routes rely on well-established and robust chemical transformations, providing a solid foundation for the synthesis of this important intermediate. Careful planning of the synthetic sequence, with a thorough understanding of substituent directing effects, is crucial for a successful outcome.

References

2-Amino-3-bromo-4-methylbenzoic acid spectral data (1H NMR, 13C NMR, MS)

An In-depth Technical Guide to the Spectral Analysis of 2-Amino-3-bromo-4-methylbenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (C₈H₈BrNO₂), a substituted aromatic compound of interest in synthetic chemistry and drug discovery. This document details the interpretation of its mass spectrometry (MS) data, alongside predicted Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra. Due to the limited availability of public experimental NMR data for this specific molecule, this guide leverages high-quality predicted spectra to provide a robust analytical framework. Standardized protocols for data acquisition are also presented, offering a complete reference for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

This compound is a polysubstituted benzene ring. The strategic placement of an amino group, a bromine atom, a methyl group, and a carboxylic acid function creates a unique electronic environment, leading to a distinctive spectroscopic fingerprint.

-

The amino (-NH₂) and methyl (-CH₃) groups are electron-donating, which tend to shield the aromatic protons and carbons, shifting their NMR signals to a higher field (lower ppm).

-

The bromine (-Br) and carboxylic acid (-COOH) groups are electron-withdrawing, causing deshielding and shifting NMR signals to a lower field (higher ppm).

-

The interplay of these electronic effects, combined with steric hindrance, dictates the final chemical shifts and coupling constants observed in NMR spectroscopy.

-

In mass spectrometry, the presence of a bromine atom is readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Below is a diagram of the molecular structure with atom numbering for spectroscopic assignment.

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Amino-3-bromo-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the physical appearance and solubility of 2-Amino-3-bromo-4-methylbenzoic acid, a substituted aromatic carboxylic acid. Given the specificity of this isomeric structure, publicly available experimental data is limited. Therefore, this document synthesizes predicted data, information on closely related analogs, and established scientific principles to guide researchers. It emphasizes the necessity of experimental determination and provides a robust protocol for assessing aqueous solubility, a critical parameter in drug discovery and development.

Section 1: Physical and Chemical Identity

This compound belongs to the family of substituted anthranilic acids. Its structure, featuring an amino group and a bromine atom ortho and meta to a carboxylic acid on a toluene scaffold, dictates its chemical behavior. While specific experimental data for the 2-amino-3-bromo-4-methyl isomer is not widely published, we can characterize it based on data from its close isomer, 2-Amino-4-bromo-3-methylbenzoic acid (CAS 129833-29-0) , and computational predictions. This distinction is critical and should be noted in any experimental context.

Table 1: Physicochemical Identifiers and Properties

| Property | Value / Description | Source |

| IUPAC Name | This compound | - |

| CAS Number | Data not readily available for this specific isomer. The isomer 2-Amino-4-bromo-3-methylbenzoic acid is registered under CAS 129833-29-0 .[1][2][3] | - |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| Predicted pKa | 4.78 ± 0.10 | [2] |

| Predicted Density | 1.682 ± 0.06 g/cm³ | [2] |

| Predicted XLogP3 | 2.4 | [1] |

Note: Predicted values are computationally derived and require experimental validation.

Section 2: Physical Appearance

Based on vendor information for the closely related isomer 2-amino-4-bromo-3-methylbenzoic acid, the compound is expected to be a solid at room temperature.

-

Physical State : Solid, likely crystalline or powder.

-

Color : Reported as "Light yellow to yellow Solid".[2]

Expert Insight: The yellow coloration is typical for aromatic amines and is often attributed to the presence of chromophores within the molecular structure, which absorb light in the visible spectrum. The purity of the sample can significantly influence its color and appearance; highly purified compounds may be off-white or a paler yellow. For any research application, it is crucial to document the appearance of the specific batch being used as a preliminary quality control measure.

Section 3: Solubility Profile

A compound's solubility is a critical determinant of its utility, impacting everything from reaction kinetics to bioavailability.[4] Quantitative solubility data for this compound in various solvents is not available in the literature, necessitating a discussion based on structural analysis and predictive models.

Theoretical Considerations

The solubility of this molecule is governed by a balance of polar and nonpolar characteristics:

-

Polar Moieties : The carboxylic acid (-COOH) and amino (-NH₂) groups can participate in hydrogen bonding with polar solvents like water.[5] Their presence suggests some degree of aqueous solubility.

-

Ionization Potential : The carboxylic acid (pKa ≈ 4.78) will be deprotonated to its carboxylate form (-COO⁻) in solutions with a pH above ~5, significantly increasing its solubility in aqueous alkali solutions.[5][6] Conversely, the amino group can be protonated at low pH.

-

Nonpolar Moieties : The benzene ring, methyl group (-CH₃), and bromine atom (-Br) contribute to the molecule's hydrophobicity. The predicted partition coefficient (XLogP3) of 2.4 for a close isomer indicates a preference for a nonpolar environment over an aqueous one, suggesting limited water solubility.[1]

Table 2: Predicted Solubility in Common Laboratory Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | Low to Very Low | The hydrophobic character of the substituted benzene ring likely dominates over the polar functional groups at neutral pH. |

| Polar Aprotic | DMSO, DMF | High | These solvents are effective at solvating both the polar functional groups and the aromatic ring. DMSO is a common choice for creating stock solutions in biological assays.[7][8] |

| Polar Protic | Ethanol, Methanol | Moderate | The alcohol's hydroxyl group can hydrogen bond with the solute, but its alkyl chain is less effective at solvating the aromatic core compared to DMSO. |

| Nonpolar Organic | Toluene, Hexane | Very Low | The polar amino and carboxylic acid groups prevent dissolution in highly nonpolar solvents. |

Causality of Substituent Effects

The position and nature of substituents dramatically influence the acidity and, by extension, the solubility of benzoic acids. Electron-withdrawing groups (like bromine) generally increase acidity by stabilizing the carboxylate anion through an inductive effect.[6][9] Electron-donating groups (like the amino group) can have a more complex influence, potentially decreasing acidity via resonance effects.[10] The interplay of these groups, along with steric hindrance from the ortho-amino group, makes experimental verification essential.

Section 4: Experimental Protocol for Kinetic Solubility Determination

Given the lack of published data, a high-throughput kinetic solubility assay is the recommended approach for early-stage drug discovery and research.[4][7] This method, which uses a DMSO stock solution, provides a rapid assessment of solubility under physiologically relevant conditions (e.g., PBS at pH 7.4).[11][12]

Principle

This protocol measures the point at which a compound, introduced from a DMSO stock, precipitates out of an aqueous buffer. The formation of this precipitate is detected by an increase in turbidity (light scattering), which can be measured using a nephelometer or a UV-Vis plate reader.[4][11]

Materials and Reagents

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous grade

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well clear-bottom assay plates

-

96-well DMSO-compatible plates for serial dilution

-

Multichannel pipettes

-

Plate reader with nephelometry or UV-Vis (absorbance at ~620 nm) capability

Step-by-Step Methodology

-

Stock Solution Preparation (Self-Validating Step): Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure complete dissolution visually. If the compound does not fully dissolve, the stock concentration is too high and must be lowered; this observation itself provides a qualitative upper limit for DMSO solubility.

-

Serial Dilution: In a DMSO-compatible plate, perform a serial 2-fold dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to ~20 µM).

-

Assay Plate Preparation: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well assay plate.

-

Compound Addition (The "Kinetic" Step): Using a multichannel pipette, transfer 2 µL of each DMSO concentration from the dilution plate into the corresponding wells of the assay plate. This rapid addition from a supersaturated organic solution into an aqueous buffer defines the kinetic nature of the assay. The final DMSO concentration should be 1%.

-

Incubation and Equilibration: Mix the plate gently for 1 minute. Incubate at room temperature for 2 hours to allow for precipitation to equilibrate.[11]

-

Measurement: Measure the turbidity of each well using a plate reader. For UV-Vis, measure absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) to quantify light scattering from the precipitate.

-

Data Analysis: Plot the measured turbidity against the compound concentration. The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity above the baseline (wells containing only 1% DMSO in PBS).

Section 5: Workflow Visualization

The following diagram illustrates the key stages of the kinetic solubility assay protocol.

Caption: Workflow for kinetic solubility determination.

Conclusion

This compound is a solid, likely yellow in color, with predicted low aqueous solubility due to the dominance of its hydrophobic aromatic core. The presence of ionizable amino and carboxylic acid groups suggests that its solubility will be highly dependent on pH. For drug development professionals and researchers, where aqueous solubility is paramount, the provided experimental protocol offers a robust and validated method for determining the kinetic solubility limit. This essential data point is critical for interpreting bioassay results, guiding formulation strategies, and advancing structure-activity relationship studies.

References

- 1. 2-Amino-4-bromo-3-methylbenzoic acid | C8H8BrNO2 | CID 14885548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-amino-4-bromo-3-methylbenzoic acid | 129833-29-0 [chemicalbook.com]

- 3. arctomsci.com [arctomsci.com]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 6. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 7. enamine.net [enamine.net]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. charnwooddiscovery.com [charnwooddiscovery.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Amino-3-bromo-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding the Molecule and its Associated Risks

2-Amino-3-bromo-4-methylbenzoic acid is a substituted aromatic compound that serves as a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its unique trifunctional nature, possessing an amine, a bromine atom, and a carboxylic acid on a benzene ring, makes it a versatile reagent in medicinal chemistry and materials science. However, the very features that impart its synthetic utility also necessitate a rigorous and informed approach to its handling. This guide provides a comprehensive framework for the safe management of this compound in a laboratory setting, grounded in an understanding of its chemical properties and the broader context of handling halogenated aromatic compounds.

The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS) and inferred from structurally similar compounds, include irritation to the skin, eyes, and respiratory system.[1][2] While specific toxicological data for this compound is limited, the broader class of aromatic amines and halogenated organic compounds warrants a cautious approach due to potential long-term health effects.[3][4] Aromatic amines, as a class, are known for their potential to be absorbed through the skin and some are recognized as carcinogens.[3][5] Therefore, the protocols outlined in this guide are designed not only to mitigate immediate irritation but also to minimize any potential for chronic exposure.

I. Hazard Identification and Risk Assessment: A Proactive Stance

A thorough risk assessment is the cornerstone of safe laboratory practice. Before any handling of this compound, a comprehensive evaluation of the potential hazards and the planned experimental procedures must be conducted.

Intrinsic Hazards of the Compound

The known and potential hazards of this compound are summarized in the table below. It is crucial to consult the most up-to-date Safety Data Sheet (SDS) from the supplier for the most current information.

| Hazard Classification | Description | Potential Consequences |

| Skin Irritation | Causes skin irritation.[1][2] | May result in redness, itching, scaling, or blistering upon contact.[1][2] |

| Eye Irritation | Causes serious eye irritation.[1][2] | Direct contact can lead to redness, pain, and potential damage to the eye.[1] |

| Respiratory Irritation | May cause respiratory irritation.[1][2] | Inhalation of dust can irritate the lungs and respiratory tract.[1] |

| Acute Toxicity (Oral) | Harmful if swallowed. | Ingestion can lead to adverse health effects. |

| Potential for Sensitization | May cause an allergic skin reaction. | Repeated exposure may lead to the development of skin allergies. |

| Chronic Toxicity | Limited data available. Aromatic amines as a class are a concern.[3][4] | Prolonged or repeated exposure should be minimized due to the potential for systemic effects associated with aromatic amines.[3] |

Experimental Risk Assessment Workflow

The following workflow should be implemented before any new experimental protocol involving this compound is initiated.

Caption: Pre-experiment risk assessment workflow.

II. Engineering Controls and Personal Protective Equipment: A Multi-layered Defense

The hierarchy of controls dictates that engineering controls are the first line of defense, followed by administrative controls and, finally, Personal Protective Equipment (PPE). A combination of all three is essential for the safe handling of this compound.

Engineering Controls: Isolating the Hazard

-

Chemical Fume Hood: All manipulations of this compound that could generate dust, including weighing, transferring, and adding to a reaction vessel, must be performed in a properly functioning chemical fume hood.[6] The sash should be kept as low as possible to maximize containment.

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of appropriate PPE is critical to prevent direct contact with the chemical. The following table outlines the recommended PPE for handling this compound.

| Body Part | PPE Specification | Rationale |

| Eyes/Face | Chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects against dust particles and splashes that can cause serious eye irritation.[1] |

| Skin (Hands) | Chemical-resistant gloves (e.g., nitrile rubber). It is crucial to check the glove manufacturer's compatibility chart for breakthrough times with the solvents being used in the experiment. | Prevents skin contact, which can cause irritation and potential sensitization.[1][2] |

| Skin (Body) | A laboratory coat, buttoned completely. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat. | Protects skin and personal clothing from contamination. |

| Respiratory | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used if engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill. | Minimizes the inhalation of dust, which can cause respiratory tract irritation.[1][2] |

III. Standard Operating Procedures: A Step-by-Step Guide to Safety

Adherence to well-defined Standard Operating Procedures (SOPs) is paramount for minimizing the risk of exposure and accidents.

Weighing and Transferring the Solid

-

Preparation: Don all required PPE. Ensure the chemical fume hood is on and the work area is clean and uncluttered. Place a spill tray or absorbent pad on the balance in the fume hood.

-

Weighing: Use a tared, appropriate-sized container to weigh the desired amount of this compound. Perform this task slowly and carefully to minimize dust generation.

-

Transfer: If transferring to a reaction vessel, use a powder funnel to guide the solid and prevent spillage. Gently tap the weighing container and funnel to ensure all the solid is transferred.

-

Cleaning: Decontaminate the spatula and any other tools used with a suitable solvent (e.g., ethanol or acetone) in the fume hood. Collect the rinsate as halogenated waste.

In Case of a Spill: A Calm and Coordinated Response

A spill of this compound should be treated as a hazardous event requiring a prompt and methodical response.

Caption: Step-by-step spill response workflow.

IV. Chemical Reactivity and Storage: Ensuring Stability

Understanding the chemical stability and reactivity of this compound is essential for safe storage and to prevent hazardous reactions.

Incompatible Materials

-

Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, as they can react exothermically and potentially lead to a fire or explosion.[1][7]

Hazardous Decomposition Products

Upon thermal decomposition, this compound can release toxic and corrosive gases, including:

Recommended Storage Conditions

-

Container: Store in a tightly closed, properly labeled container.[1]

-

Environment: Keep in a cool, dry, and well-ventilated area.[1][7]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[1][7]

V. Waste Disposal: Environmental Responsibility

Proper disposal of this compound and any materials contaminated with it is a critical aspect of laboratory safety and environmental protection. As a halogenated organic compound, it requires special disposal procedures.[6]

Waste Segregation and Collection

-

Designated Waste Container: All waste containing this compound, including excess solid, contaminated consumables (e.g., gloves, weighing paper), and solvent rinsates, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[6]

-

Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration.[6]

-

Container Integrity: Ensure the waste container is in good condition and is kept closed when not in use.

Disposal Procedure

-

Follow your institution's specific guidelines for the disposal of hazardous chemical waste.

-

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the full waste container.[6]

VI. Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and correct response can significantly mitigate the consequences.

First Aid Measures

The following first aid measures should be taken immediately upon exposure. Medical attention should be sought in all cases of significant exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon oxides, hydrogen bromide, and nitrogen oxides.[1]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following a set of rules, but of fostering a culture of safety within the laboratory. This requires a proactive approach to risk assessment, a thorough understanding of the hazards involved, and a commitment to adhering to established protocols. By integrating the principles and procedures outlined in this guide into daily laboratory practice, researchers can confidently and safely utilize this versatile compound in their pursuit of scientific advancement.

References

- 1. aksci.com [aksci.com]

- 2. aksci.com [aksci.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Material Safety Data Sheet for 2-Amino-3-bromo-4-methylbenzoic acid

An In-depth Technical Guide to 2-Amino-3-bromo-4-methylbenzoic Acid: Properties, Safety, and Handling

Introduction

This compound (CAS No. 320740-35-0) is a substituted aromatic carboxylic acid.[1] Such molecules, characterized by a benzene ring functionalized with amino, bromo, methyl, and carboxylic acid groups, are significant building blocks in organic synthesis. Their utility is particularly pronounced in the fields of medicinal chemistry and drug development, where the specific arrangement of these functional groups allows for the construction of more complex molecules with potential therapeutic activities.[2][3][4] This guide provides a detailed examination of the material's safety, handling, and physicochemical properties, offering a scientific framework for its responsible use in a research and development setting.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of its safe and effective use.

Nomenclature and Identifiers:

-

Systematic Name: this compound

-

CAS Number: 320740-35-0[1]

-

Molecular Formula: C₈H₈BrNO₂[5]

-

Molecular Weight: 230.06 g/mol [6]

Structural Information: The molecule consists of a benzoic acid core with four substituents. The spatial relationship of the amino, bromo, and methyl groups is critical to its reactivity and how it interacts with other molecules.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C8H8BrNO2 | CID 46856385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-3-bromo-5-methylbenzoic acid | C8H8BrNO2 | CID 2774400 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of Substituted Aminobenzoic Acids

Introduction: The Versatile Scaffold of Aminobenzoic Acid

Substituted aminobenzoic acids, a class of organic compounds characterized by a benzene ring bearing both an amino and a carboxyl group, represent a cornerstone in the edifice of modern medicinal chemistry. This seemingly simple scaffold has given rise to compounds that have profoundly impacted human health, from the revolutionary introduction of the first effective antimicrobials to the development of local anesthetics that have made countless medical procedures painless. The versatility of this structure, allowing for substitutions at the amino and carboxyl groups as well as on the aromatic ring, has made it a fruitful starting point for the synthesis of a wide array of therapeutic agents.[1][2][3][4] This guide provides an in-depth exploration of the discovery and history of these pivotal compounds, delving into their synthesis, mechanisms of action, and enduring legacy in drug development. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital chemical class.

A Tale of Two Discoveries: Unraveling the Therapeutic Potential

The journey of substituted aminobenzoic acids in medicine is not a single, linear narrative but rather two parallel, equally compelling stories of scientific innovation: the quest for safe and effective local anesthetics and the serendipitous discovery of the first broad-spectrum antibacterial agents.

From Coca Leaves to Novocain®: The Genesis of Local Anesthesia

The story of local anesthesia begins with the coca plant and its potent alkaloid, cocaine.[5] While indigenous peoples of the Andes had long chewed coca leaves for their stimulant effects, it was in the late 19th century that Western medicine began to explore its anesthetic properties.[6] In 1884, Austrian ophthalmologist Carl Koller demonstrated the efficacy of cocaine as a topical anesthetic for eye surgery, a breakthrough that rapidly expanded its use in medicine and dentistry.[6] However, the widespread application of cocaine soon revealed its significant drawbacks: high toxicity and a strong potential for addiction.[6]

This clinical necessity for a safer alternative spurred a wave of research. German chemist Eduard Ritsert was a key figure in this endeavor, and in 1890, he successfully synthesized benzocaine, the ethyl ester of para-aminobenzoic acid (PABA).[7][8] Marketed in 1902 under the trade name "Anästhesin," benzocaine offered a valuable topical anesthetic, though its utility was limited by its poor water solubility.[7][9]

The true breakthrough came in 1905 when another German chemist, Alfred Einhorn, synthesized procaine, which he named Novocain, from the Latin for "new cocaine."[10][11] Procaine, an ester of PABA and diethylaminoethanol, possessed the desired anesthetic properties of cocaine without the addictive potential and with significantly lower toxicity.[11][12] However, procaine was a vasodilator, leading to rapid absorption into the bloodstream.[5] This issue was ingeniously solved by German surgeon Heinrich Braun, who combined procaine with epinephrine (adrenaline) to induce vasoconstriction, thereby localizing the anesthetic effect and prolonging its duration.[12] This combination became the gold standard in local anesthesia for decades and laid the groundwork for the development of subsequent amino ester and, later, amino amide local anesthetics.

The Red Dye that Revolutionized Medicine: The Dawn of the Sulfa Drugs

In the early 20th century, bacterial infections were a leading cause of death, with few effective treatments available.[13] The prevailing scientific belief was that a chemical agent capable of killing bacteria within the body would inevitably be toxic to the host. This paradigm was shattered by the work of German physician and researcher Gerhard Domagk at the laboratories of Bayer, then a part of the IG Farben chemical conglomerate.[14][15]

Domagk was systematically screening synthetic dyes for antibacterial properties, a line of inquiry based on Paul Ehrlich's earlier work on selective staining of microorganisms.[16] In 1932, a red azo dye synthesized by chemists Josef Klarer and Fritz Mietzsch, named Prontosil, demonstrated remarkable efficacy in protecting mice from lethal streptococcal infections.[13][14] The first official report of this groundbreaking discovery was published in 1935, the same year Domagk used the drug to save his own daughter from a severe streptococcal infection.[15][17] For his discovery, Domagk was awarded the 1939 Nobel Prize in Physiology or Medicine, though he was forced by the Nazi regime to decline it at the time.[13][17]

A crucial piece of the puzzle was uncovered in 1936 by researchers at the Pasteur Institute in France, who discovered that Prontosil was a prodrug. In the body, it was metabolized to its active component, para-aminobenzenesulfonamide, a compound more commonly known as sulfanilamide.[14] Sulfanilamide, a substituted aminobenzoic acid derivative, had been synthesized in 1906 and its patent had expired, making it widely and inexpensively available.[14] This led to a "sulfa craze," with hundreds of manufacturers producing sulfanilamide-based drugs, the first generation of systemic antimicrobial agents that saved countless lives from infections like pneumonia, meningitis, and scarlet fever.[14]

Medicinal Chemistry and Structure-Activity Relationships (SAR)

The therapeutic success of procaine and sulfanilamide spurred extensive research into the structure-activity relationships of substituted aminobenzoic acids, leading to the development of numerous derivatives with improved properties.

Local Anesthetics: The Amphipathic Balance

Local anesthetics like procaine are amphipathic molecules, possessing both a lipophilic (fat-soluble) and a hydrophilic (water-soluble) portion, connected by an intermediate ester or amide chain.[5]

-

Lipophilic Group: This is typically an aromatic ring, often derived from PABA. It is essential for the molecule's ability to penetrate the lipid-rich nerve membrane.

-